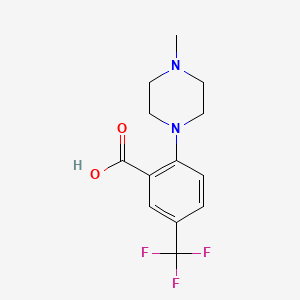
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound that features a trifluoromethyl group and a piperazine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties . The piperazine ring is a common structural motif in medicinal chemistry, often contributing to the biological activity of compounds.
Preparation Methods
One common method is through radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be catalyzed by various transition metals or can occur under metal-free conditions. The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated benzoic acid precursor.
Chemical Reactions Analysis
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and piperazine groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological interactions, especially in drug discovery and development.
Medicine: Due to the presence of the trifluoromethyl group and piperazine ring, the compound is explored for its potential therapeutic properties, including its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid include other trifluoromethylated benzoic acids and piperazine derivatives. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:
2-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group in a different position.
2-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid: Another positional isomer with different chemical properties. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-17-4-6-18(7-5-17)11-3-2-9(13(14,15)16)8-10(11)12(19)20/h2-3,8H,4-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXOTLSTCXNYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














